molecular formula C19H28N6O2 B12237086 1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one

1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one

Cat. No.: B12237086
M. Wt: 372.5 g/mol
InChI Key: GWJPYDZDJHXSCT-UHFFFAOYSA-N
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Description

1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one is a complex organic compound with a unique structure that combines elements of purine and pyrrolo[3,4-c]pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine ring: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Construction of the pyrrolo[3,4-c]pyrrole ring: This step often involves cyclization reactions under acidic or basic conditions.

    Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the product through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[9-(2-hydroxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one
  • 1-{5-[9-(2-ethoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one

Uniqueness

1-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H28N6O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H28N6O2/c1-19(2,3)18(26)25-9-13-7-24(8-14(13)10-25)17-15-16(20-11-21-17)23(12-22-15)5-6-27-4/h11-14H,5-10H2,1-4H3

InChI Key

GWJPYDZDJHXSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC

Origin of Product

United States

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